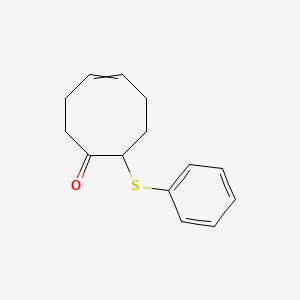
8-(Phenylsulfanyl)cyclooct-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Phenylsulfanyl)cyclooct-4-en-1-one is an organic compound characterized by a cyclooctene ring substituted with a phenylsulfanyl group at the 8th position and a ketone group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Phenylsulfanyl)cyclooct-4-en-1-one typically involves the following steps:
Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through ring-closing metathesis (RCM) of a suitable diene precursor.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and a suitable leaving group on the cyclooctene ring.
Oxidation to Form the Ketone: The final step involves the oxidation of the corresponding alcohol to form the ketone group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Phenylsulfanyl)cyclooct-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclooctene derivatives.
Applications De Recherche Scientifique
8-(Phenylsulfanyl)cyclooct-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 8-(Phenylsulfanyl)cyclooct-4-en-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The ketone group may also play a role in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Phenylsulfanyl)cyclooct-4-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
8-(Phenylsulfanyl)cyclooct-4-en-1-sulfone: Similar structure but with a sulfone group instead of a ketone.
8-(Phenylsulfanyl)cyclooct-4-en-1-sulfoxide: Similar structure but with a sulfoxide group instead of a ketone.
Uniqueness
8-(Phenylsulfanyl)cyclooct-4-en-1-one is unique due to the presence of both the phenylsulfanyl and ketone groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
65756-03-8 |
|---|---|
Formule moléculaire |
C14H16OS |
Poids moléculaire |
232.34 g/mol |
Nom IUPAC |
8-phenylsulfanylcyclooct-4-en-1-one |
InChI |
InChI=1S/C14H16OS/c15-13-10-6-1-2-7-11-14(13)16-12-8-4-3-5-9-12/h1-5,8-9,14H,6-7,10-11H2 |
Clé InChI |
GWLJUQANNOLIAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)CCC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



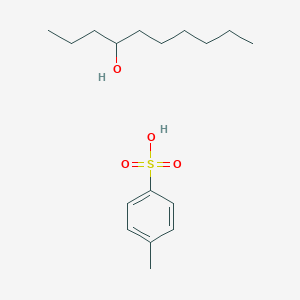

![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
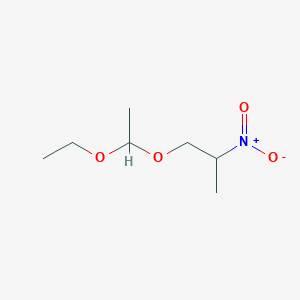
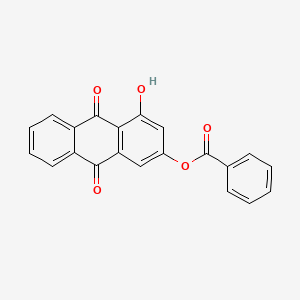
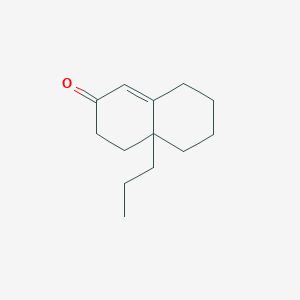

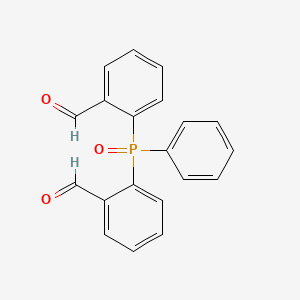
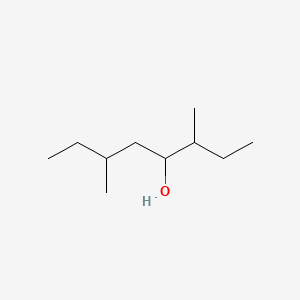
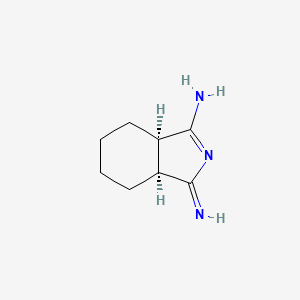
propanedioate](/img/structure/B14486103.png)
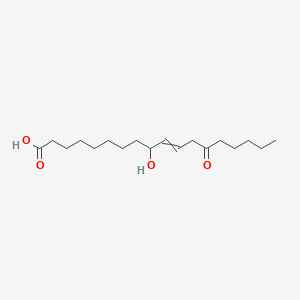
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)
